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molecular formula C17H21N3O4 B8568198 N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide CAS No. 141332-98-1

N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide

Cat. No. B8568198
M. Wt: 331.4 g/mol
InChI Key: GRTXJQJVFSDENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393788

Procedure details

N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate (332 mg, 0.96 mmol) in methanol (3 mL) was treated with lithium hydroxide monohydrate (126 mg, 2.88 mmol) and stirred for 5 min. The solvent was removed in vacuo, the resin acidified with 10% aqueous hydrochloric acid and partitioned between methylene chloride and water and extracted. The organic extract was dried (magnesium sulfate) and evaporated. The residue was dissolved in ethylene gylcol dimethyl ether (5 mL) and treated with N-methylmorpholine (127 mL, 1.15 mmol) and isobutylchloroformate (143 mL, 1.1 mmol). After 10 min, the reaction was cooled to 0° C. and a solution of ammonia-saturated ethylene glycol dimethyl ether (5-10 mL) was added. The reaction was allowed to stir for 0.5 h at 0° C. and for 2 h at room temperature. The mixture was partitioned between methylene chloride/methanol and water and washed with 10% aqueous hydrochloric acid and water. The organic extract was dried (magnesium sulfate) and evaporated to a white solid. Purification by flash chromatography, eluting with 1:1 ethyl acetate/hexanes, provided a white solid which was triturated with ether, filtered and dried (106.2 mg, 33%): m.p. 176°-177° C.
Name
N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate
Quantity
332 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH:24]3[CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:16]=2)C=CC=C[CH:4]1[NH:9][C:10](=[O:14])[C:11]([O-])=[O:12])#[N:2].O.[OH-].[Li+].C[N:33]1CCOCC1.C(OC(Cl)=O)C(C)C.N>CO>[C:1]([CH:3]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:16]=1)[CH2:4][NH:9][C:10]([C:11]([NH2:33])=[O:12])=[O:14])#[N:2] |f:1.2.3|

Inputs

Step One
Name
N-[2-cyano-2-(3-cyclopentyloxy-4-methoxyphenyl)phenyl]oxamate
Quantity
332 mg
Type
reactant
Smiles
C(#N)C1(C(C=CC=C1)NC(C(=O)[O-])=O)C1=CC(=C(C=C1)OC)OC1CCCC1
Name
lithium hydroxide monohydrate
Quantity
126 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
127 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
143 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Three
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethylene gylcol dimethyl ether (5 mL)
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
to stir for 0.5 h at 0° C. and for 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between methylene chloride/methanol and water
WASH
Type
WASH
Details
washed with 10% aqueous hydrochloric acid and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
provided a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried (106.2 mg, 33%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(#N)C(CNC(=O)C(=O)N)C1=CC(=C(C=C1)OC)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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